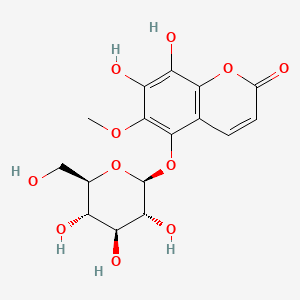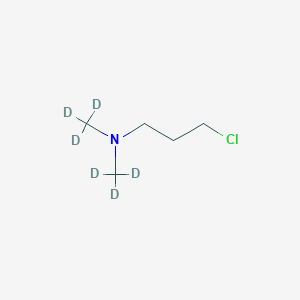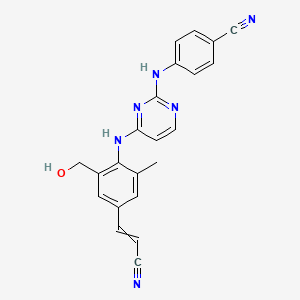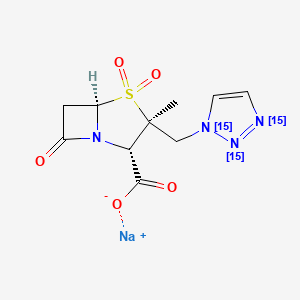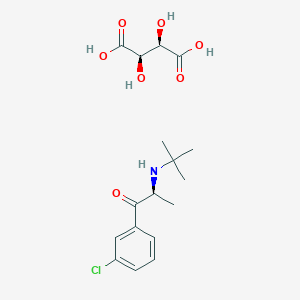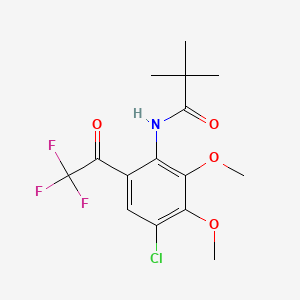
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide is a chemical compound with the molecular formula C15H17ClF3NO4 and a molecular weight of 367.75 g/mol. This compound is an intermediate in the synthesis of rac-7,8 Dihydroxy Efavirenz, a metabolite of (S)-Efavirenz, which is a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Vorbereitungsmethoden
The synthesis of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves several steps. One common method includes the reaction of 4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Analyse Chemischer Reaktionen
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the replacement of the chloro group with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is a key intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, which are crucial in the treatment of HIV/AIDS.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of HIV-1 reverse transcriptase inhibitors, the compound contributes to the inhibition of the reverse transcriptase enzyme, preventing the replication of the HIV virus. The molecular pathways involved include the binding of the compound to the active site of the enzyme, leading to its inactivation.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl)pivalamide can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is used as a peptide coupling agent and has similar chemical properties.
4-Chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenylamine: This is a precursor in the synthesis of this compound.
2-Chloro-4,6-dimethoxy-2-hydroxychalcone: This compound has similar structural features and is used in various chemical reactions.
This compound stands out due to its specific application in the synthesis of HIV-1 reverse transcriptase inhibitors, highlighting its importance in medicinal chemistry.
Eigenschaften
Molekularformel |
C15H17ClF3NO4 |
|---|---|
Molekulargewicht |
367.75 g/mol |
IUPAC-Name |
N-[4-chloro-2,3-dimethoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17ClF3NO4/c1-14(2,3)13(22)20-9-7(12(21)15(17,18)19)6-8(16)10(23-4)11(9)24-5/h6H,1-5H3,(H,20,22) |
InChI-Schlüssel |
NDVWPMNMCIAXNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(C=C1C(=O)C(F)(F)F)Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
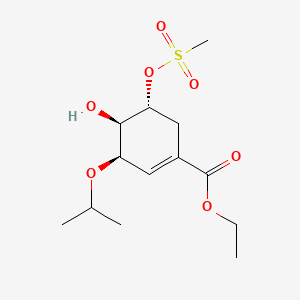
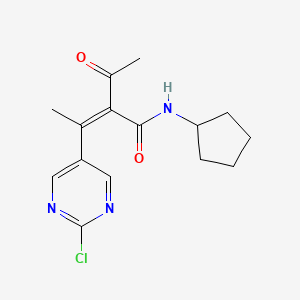

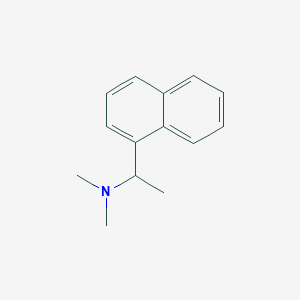

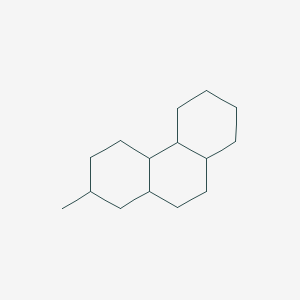
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
